molecular formula C14H22N2O B1448904 4-(3-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2097955-32-1

4-(3-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No. B1448904
M. Wt: 234.34 g/mol
InChI Key: ZPRZEVSAQQSJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
  • Synthesis of N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives

    • A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
    • The target products were obtained with 55–92% yields in relatively short reaction times .
  • Synthesis of Antidepressant Molecules

    • Depression is a major global health concern .
    • One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
  • Chemical Industry

    • Piperidines are used in the chemical industry as a building block for the synthesis of many organic compounds .
    • They are used in the production of rubber, resins, plastics, and dyes .
    • Piperidines also play a significant role in the synthesis of pharmaceuticals and are present in more than twenty classes of pharmaceuticals .
  • Research and Development

    • Piperidines are widely used in research and development .
    • They are used in the synthesis of new compounds for drug discovery .
    • Piperidines are also used in the development of new synthetic methods .
  • Pesticide Industry

    • Piperidine derivatives are used in the pesticide industry .
    • They are used in the synthesis of insecticides and fungicides .
    • Piperidines are also used in the development of new pesticides .
  • Material Science

    • Piperidines are used in material science .
    • They are used in the synthesis of polymers and resins .
    • Piperidines are also used in the development of new materials .
  • Food Industry

    • Piperidines are used in the food industry .
    • They are used as flavoring agents .
    • Piperidines are also used in the development of new food products .
  • Cosmetic Industry

    • Piperidines are used in the cosmetic industry .
    • They are used in the synthesis of skin care products .
    • Piperidines are also used in the development of new cosmetics .
  • Environmental Science

    • Piperidines are used in environmental science .
    • They are used in the synthesis of environmental sensors .
    • Piperidines are also used in the development of new environmental technologies .
  • Energy Industry

    • Piperidines are used in the energy industry .
    • They are used in the synthesis of fuel cells .
    • Piperidines are also used in the development of new energy technologies .

Safety And Hazards

The safety data sheet for a similar compound, 3-(Piperidin-1-ylmethyl)aniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-[3-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-4-3-9-16(10-12)14-7-5-13(15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRZEVSAQQSJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Ethoxymethyl)piperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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